REACTION_CXSMILES
|
C(Cl)(=O)OCC.[C:7]([C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[CH:12]=[O:13])([OH:9])=O.C(N(CC)CC)C.Cl.[Cl:26][CH2:27][CH2:28][NH2:29]>C(Cl)(Cl)Cl>[OH:9][CH:7]1[C:10]2[C:11](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:13])[N:29]1[CH2:28][CH2:27][Cl:26] |f:3.4|
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The obtained solution was kept at 0°-5° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
WASH
|
Details
|
the mixture was washed with water, 5% sodium bicarbonate, again with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
19 g of a crude product were obtained
|
Type
|
CUSTOM
|
Details
|
which was purified on silica gel column
|
Type
|
WASH
|
Details
|
eluting with methylene chloride-acetone 10/1 (v/v)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1N(C(C2=CC=CC=C12)=O)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |